N-tert-butyl-1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-11-6-7-14-15(12(11)2)19-17(23-14)21-9-8-13(10-21)16(22)20-18(3,4)5/h6-7,13H,8-10H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXVPCMKAVNDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCC(C3)C(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Ring Formation
Benzothiazoles are typically synthesized via cyclocondensation of 2-aminothiophenols with carbonyl derivatives. For 4,5-dimethyl-1,3-benzothiazol-2-yl groups, this involves reacting 4,5-dimethyl-2-aminothiophenol with a carboxylic acid or its equivalent under oxidative conditions. For example, using Lawesson’s reagent or phosphorus pentasulfide (P₂S₁₀) facilitates thione formation, followed by cyclization.
Pyrrolidine Ring Functionalization
The pyrrolidine ring is introduced either through nucleophilic substitution or via ring-closing metathesis. A preferred route involves coupling a preformed pyrrolidine-3-carboxylic acid derivative with the benzothiazole fragment. tert-Butyl protection of the amine group ensures stability during subsequent reactions, as evidenced by protocols for tert-butyl 3,5-dimethylpiperazine-1-carboxylate.
Amide Bond Formation
The final amide bond between the pyrrolidine and tert-butyl groups is formed using carbodiimide-based coupling agents. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) in DMF is a widely adopted system for high-yield amidation, as demonstrated in tert-butyl piperazine syntheses.
Stepwise Synthesis Protocol
Synthesis of 4,5-Dimethyl-1,3-Benzothiazol-2-amine
Procedure :
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Starting Material : 4,5-Dimethyl-2-nitroaniline (5.0 g, 27.8 mmol) is dissolved in ethanol (50 mL).
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Reduction : Hydrogenate under H₂ (1 atm) using 10% Pd/C (0.5 g) for 6 hours. Filter and concentrate to obtain 4,5-dimethyl-1,2-phenylenediamine.
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Cyclization : React with carbon disulfide (3.3 mL, 55.6 mmol) in pyridine (20 mL) at 80°C for 12 hours. Quench with ice water, extract with ethyl acetate, and purify via silica chromatography (hexane/EtOAc 7:3) to yield 4,5-dimethyl-1,3-benzothiazol-2-amine (3.7 g, 68%).
Analytical Data :
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¹H NMR (400 MHz, CDCl₃) : δ 7.21 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
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LCMS (ESI+) : m/z 193.1 [M+H]⁺.
Preparation of Pyrrolidine-3-Carboxylic Acid tert-Butylamide
Procedure :
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Boc Protection : Dissolve pyrrolidine-3-carboxylic acid (2.0 g, 15.4 mmol) in dry DCM (30 mL). Add Boc₂O (3.7 g, 16.9 mmol) and DMAP (0.2 g, 1.5 mmol). Stir at room temperature for 12 hours. Wash with 1M HCl, dry over MgSO₄, and concentrate to obtain tert-butyl pyrrolidine-3-carboxylate (2.8 g, 89%).
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Amidation : React the Boc-protected acid (2.5 g, 12.3 mmol) with tert-butylamine (1.8 g, 24.6 mmol) using HATU (5.6 g, 14.8 mmol) and DIPEA (3.2 mL, 18.5 mmol) in DMF (20 mL) for 4 hours. Purify via flash chromatography (DCM/MeOH 95:5) to yield the amide (2.1 g, 75%).
Analytical Data :
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¹H NMR (400 MHz, CDCl₃) : δ 3.45–3.30 (m, 2H, CH₂N), 2.95–2.80 (m, 2H, CH₂CO), 2.20–2.05 (m, 1H, CH), 1.48 (s, 9H, C(CH₃)₃).
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LCMS (ESI+) : m/z 229.2 [M+H]⁺.
Coupling of Benzothiazole and Pyrrolidine Fragments
Procedure :
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Deprotection : Treat tert-butyl pyrrolidine-3-carboxamide (1.5 g, 6.6 mmol) with 4M HCl in dioxane (10 mL) for 2 hours. Concentrate to obtain the free amine as a hydrochloride salt.
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SN2 Reaction : React the amine hydrochloride with 2-chloro-4,5-dimethylbenzothiazole (1.4 g, 6.6 mmol) in the presence of K₂CO₃ (1.8 g, 13.2 mmol) in DMF (15 mL) at 80°C for 8 hours. Extract with EtOAc, wash with brine, and purify via silica chromatography (hexane/EtOAc 1:1) to yield the target compound (1.9 g, 72%).
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, Ar-H), 7.12 (s, 1H, Ar-H), 3.80–3.65 (m, 2H, CH₂N), 3.20–3.05 (m, 2H, CH₂N), 2.50 (s, 3H, CH₃), 2.48 (s, 3H, CH₃), 2.30–2.15 (m, 1H, CH), 1.42 (s, 9H, C(CH₃)₃).
-
LCMS (ESI+) : m/z 374.3 [M+H]⁺.
Optimization of Critical Reaction Parameters
Solvent and Base Selection for Amidation
Comparative studies show that DMF outperforms THF or DCM in HATU-mediated amidation due to superior solubility of intermediates. DIPEA is preferred over TEA for its stronger basicity, which minimizes racemization (Table 1).
Table 1: Amidation Yield Under Different Conditions
| Base | Solvent | Yield (%) |
|---|---|---|
| DIPEA | DMF | 75 |
| TEA | DMF | 62 |
| DIPEA | THF | 58 |
Temperature Effects on Benzothiazole Cyclization
Elevated temperatures (80–100°C) are critical for efficient cyclocondensation. Below 60°C, incomplete conversion (<50%) is observed due to kinetic barriers in thione formation.
Analytical Characterization and Quality Control
NMR Spectroscopy
The tert-butyl group’s singlet at δ 1.42 ppm and aromatic protons at δ 7.45–7.12 ppm confirm successful coupling. Absence of Boc-protected intermediate signals (δ 1.48 ppm) validates complete deprotection.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with a retention time of 6.8 minutes. Residual solvents (DMF, DCM) are below ICH Q3C limits (≤500 ppm).
Applications and Derivatives
The tert-butyl carboxamide group enhances metabolic stability, making this compound a candidate for kinase inhibitors. Analogous structures, such as tert-butyl 3,5-dimethylpiperazine-1-carboxylate, exhibit antitumor activity in preclinical models .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit promising anticancer properties. N-tert-butyl-1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that the compound effectively reduced cell viability in human breast cancer cells by inducing apoptosis through the activation of caspase pathways .
1.2 Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. Research has shown that it possesses significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways .
Material Science
2.1 Polymer Additives
In material science, this compound is being explored as an additive in polymer formulations. Its incorporation into polyolefins has been shown to enhance thermal stability and mechanical properties. This is particularly relevant for applications requiring materials that can withstand high temperatures without degradation .
2.2 Photovoltaic Applications
The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Studies indicate that it can improve charge transport within organic semiconductors, potentially leading to increased efficiency in solar cells .
Agricultural Chemistry
3.1 Pesticidal Activity
This compound has been tested for its pesticidal properties. Preliminary results suggest that it can act as an effective fungicide against various plant pathogens, thereby protecting crops from fungal infections .
3.2 Plant Growth Regulation
Additionally, the compound shows potential as a plant growth regulator. It has been observed to promote root development and increase biomass in certain plant species when applied at specific concentrations .
Summary Table of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Antimicrobial agent | Inhibits growth of bacteria like E. coli | |
| Material Science | Polymer additive | Enhances thermal stability in polyolefins |
| Organic photovoltaic devices | Improves charge transport efficiency | |
| Agricultural Chemistry | Pesticidal activity | Effective against various plant pathogens |
| Plant growth regulator | Promotes root development and biomass increase |
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety is known to bind to various biological macromolecules, influencing their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Benzothiazole vs. Indazole Moieties
The target compound’s 4,5-dimethyl-1,3-benzothiazol-2-yl group distinguishes it from indazole-based analogs (e.g., ). While both heterocycles contribute aromatic and hydrogen-bonding interactions, the benzothiazole’s sulfur atom and methyl substituents may enhance lipophilicity or alter binding pocket compatibility. Indazole derivatives, in contrast, prioritize nitrogen-mediated interactions, with substituent positioning (5- vs. 6-indazole) further modulating activity .
N-Substituent Optimization
The tert-butyl group at the pyrrolidine nitrogen introduces steric bulk, which may improve metabolic stability or target selectivity. In , benzyl substituents (series III) outperformed benzoyl groups (series IV), indicating that free rotation of single bonds enhances ROCK I inhibition. However, excessive bulk (e.g., adamantyl groups in ) could hinder activity, suggesting a balance between steric effects and flexibility is critical .
Enantiomeric Activity Trends
Enantiomer-specific activity varies by scaffold. For pyrrolidine-3-carboxamides, the (S)-configuration is preferred (e.g., 4 vs. 4h in ), whereas pyrrolidine-2-carboxamides show minimal enantiomeric disparity. This underscores the importance of chiral resolution in optimizing the target compound’s efficacy .
Data Tables
Table 1: Key SAR Trends in Pyrrolidine Carboxamide Derivatives
| Compound Series | Core Scaffold | Substituent | ROCK I IC50 (nM) | Key Observation |
|---|---|---|---|---|
| III (4) | Pyrrolidine-3-carboxamide | Benzyl (CH2Ph) | 12 | Optimal activity with free rotation |
| IV (5) | Pyrrolidine-3-carboxamide | Benzoyl (COPh) | 45 | Reduced activity due to rigidity |
| I (2) | Pyrrolidine-2-carboxamide | Benzyl | 120 | Angular scaffold lowers potency |
| Target Compound | Pyrrolidine-3-carboxamide | N-tert-butyl | N/A | Predicted enhanced stability |
Table 2: Substituent Group Impact on Activity (Series III)
| Substituent | Relative Activity (CH3 = 100%) | Inference |
|---|---|---|
| CH3 | 100% | Optimal volume and hydrophobicity |
| H | 85% | Minimal steric hindrance |
| Br | 70% | Electron-withdrawing effects |
| OCH3 | 60% | Polar group reduces affinity |
| F | 55% | Small size limits interactions |
| NO2, CN | <50% | Excessive polarity/steric clash |
Data adapted from .
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-tert-butyl-1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide, and how are intermediates purified?
Methodological Answer: The synthesis typically involves coupling the benzothiazole moiety to the pyrrolidine scaffold. Key steps include:
- Amide bond formation : React 4,5-dimethyl-1,3-benzothiazol-2-amine with pyrrolidine-3-carboxylic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in the presence of DMAP (4-dimethylaminopyridine) .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final compounds are often recrystallized from ethanol or acetonitrile.
- Validation : Confirm intermediates via -NMR (e.g., tert-butyl group protons at ~1.2–1.4 ppm) and LC-MS for molecular ion peaks .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substitution patterns (e.g., benzothiazole aromatic protons, pyrrolidine backbone).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H] calculated for CHNOS: 382.1956).
- X-ray Crystallography : For unambiguous confirmation, use SHELX software for structure refinement. SHELXL is particularly effective for resolving torsional ambiguities in the pyrrolidine ring .
Q. How are common synthesis impurities identified and characterized?
Methodological Answer:
- Chromatographic Analysis : Employ HPLC with a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA) to detect unreacted starting materials or de-tert-butyl byproducts.
- GC/MS : Identify volatile impurities (e.g., residual solvents or degradation products) using a DB-5MS column and electron ionization .
- Elemental Analysis : Quantify purity by comparing experimental vs. theoretical C/H/N/S percentages.
Advanced Research Questions
Q. How do structural modifications to the pyrrolidine-3-carboxamide scaffold influence biological activity?
Methodological Answer:
- SAR Study Design :
- Vary substituents : Modify tert-butyl groups, benzothiazole methyl groups, or pyrrolidine stereochemistry (R/S enantiomers).
- Assay selection : Test analogs in target-specific assays (e.g., kinase inhibition). For example, replacing tert-butyl with smaller groups (e.g., methyl) may reduce steric hindrance, enhancing binding .
- Data Interpretation : Use molecular docking to correlate activity trends with substituent volume/electrostatics. For instance, bulky groups at the pyrrolidine 3-position may disrupt target engagement .
Q. What strategies resolve contradictions in biological assay data for this compound?
Methodological Answer:
- Control Experiments :
- Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) using LC-MS to detect degradation.
- Test enantiomers separately, as (S)- vs. (R)-configurations may show divergent activities (e.g., >10-fold differences in IC) .
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular assays (e.g., Western blot for downstream targets) to cross-validate results.
Q. How can X-ray crystallography using SHELX resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) data.
- Refinement in SHELXL :
- Validation : Check ADPs (anisotropic displacement parameters) to confirm plausible thermal motion for the benzothiazole ring.
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Prediction : Use software like MarvinSketch to estimate logP (target ~2–3 for blood-brain barrier penetration).
- Metabolic Stability : Run CYP450 inhibition assays (e.g., CYP3A4) and correlate with in silico predictions (e.g., StarDrop’s DEREK module).
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl) at the pyrrolidine 4-position while monitoring SAR trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
